Ethyl 6-oxopiperidine-3-carboxylate
Overview
Description
Ethyl 6-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of piperidone, which are of particular interest due to their unique biochemical properties .
Synthesis Analysis
Piperidones, including Ethyl 6-oxopiperidine-3-carboxylate, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 6-oxopiperidine-3-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been bio-assayed for their varied activity .Physical And Chemical Properties Analysis
Ethyl 6-oxopiperidine-3-carboxylate has a molecular weight of 171.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass is 171.08954328 g/mol . It has a topological polar surface area of 55.4 Ų .Scientific Research Applications
Ethyl 6-oxopiperidine-3-carboxylate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Pseudo-dipeptides: Ethyl 6-oxopiperidine-3-carboxylate serves as a precursor in the synthesis of racemic “carba” pseudo-dipeptide units, such as Gly-psi (CH2-CH2)-D,L-Xaa. These units are obtained through Horner-Emmons condensation or from commercially available 3-carbethoxy-2-piperidone .
Pharmaceutical Intermediates: The compound is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its structure is pivotal in creating compounds with potential medicinal properties .
Organic Synthesis: In organic chemistry, Ethyl 6-oxopiperidine-3-carboxylate is utilized for constructing complex organic molecules due to its reactive carboxylate group .
Chemical Research and Development: Researchers use this compound in chemical R&D for developing new synthetic methodologies and chemical reactions .
Analytical Chemistry: Ethyl 6-oxopiperidine-3-carboxylate can be used as a standard or reference compound in analytical methods such as NMR, HPLC, LC-MS, UPLC to ensure the accuracy and reliability of analytical results .
properties
IUPAC Name |
ethyl 6-oxopiperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-7(10)9-5-6/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWORLJZWUFKLLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572256 | |
Record name | Ethyl 6-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxopiperidine-3-carboxylate | |
CAS RN |
146059-76-9 | |
Record name | Ethyl 6-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40572256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-oxopiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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